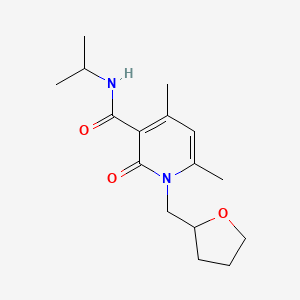

4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC16326511

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O3 |

|---|---|

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | 4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-propan-2-ylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H24N2O3/c1-10(2)17-15(19)14-11(3)8-12(4)18(16(14)20)9-13-6-5-7-21-13/h8,10,13H,5-7,9H2,1-4H3,(H,17,19) |

| Standard InChI Key | XFLJXESLWUZHQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC(C)C)C |

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name delineates its architecture:

-

Core structure: 1,2-dihydropyridine (a partially unsaturated six-membered ring with one double bond).

-

Substituents:

-

2-Oxo group: A ketone at position 2.

-

4,6-Dimethyl: Methyl groups at positions 4 and 6.

-

1-(Tetrahydrofuran-2-ylmethyl): A tetrahydrofuran (THF)-derived methyl group attached to the ring nitrogen (N1).

-

3-Carboxamide: A carboxamide at position 3, with an isopropyl (propan-2-yl) substituent on the nitrogen.

-

Synthesis and Manufacturing

While no direct synthesis routes are documented, plausible pathways can be extrapolated from analogous dihydropyridine derivatives .

Proposed Synthetic Route

-

Formation of the dihydropyridine core:

-

Introduction of the tetrahydrofuranmethyl group:

-

Alkylation of the pyridine nitrogen (N1) using (tetrahydrofuran-2-yl)methyl bromide under basic conditions.

-

-

Carboxamide formation:

-

Conversion of a cyano intermediate (e.g., 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine) to the carboxylic acid via hydrolysis, followed by coupling with isopropylamine using EDCl/HOBt.

-

Table 1: Hypothetical Reaction Conditions and Yields

Physicochemical Properties

Predicted properties using computational tools (e.g., SwissADME):

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₁₇H₂₅N₂O₃ |

| Molecular weight | 305.39 g/mol |

| LogP (iLOGP) | 1.8 |

| Water solubility (ESOL) | 0.12 mg/mL |

| H-bond acceptors | 4 |

| H-bond donors | 2 |

| Rotatable bonds | 5 |

| Topological polar surface area (TPSA) | 67.8 Ų |

The tetrahydrofuran group enhances polarity, improving solubility in ethers and alcohols, while the isopropylamide contributes to moderate lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (predicted):

-

δ 1.2–1.4 (d, 6H): Isopropyl methyl groups.

-

δ 2.3 (s, 6H): 4,6-Methyl groups.

-

δ 3.5–4.0 (m, 5H): THF methylene and methine protons.

-

δ 6.8 (s, 1H): H5 proton on the dihydropyridine ring.

-

-

¹³C NMR:

-

δ 170.5: Carboxamide carbonyl.

-

δ 165.2: 2-Oxo carbonyl.

-

Infrared (IR) Spectroscopy

-

~1670 cm⁻¹: Stretching vibrations for the carboxamide (C=O).

-

~1620 cm⁻¹: C=N/C=C in the dihydropyridine ring.

Mass Spectrometry (MS)

-

Molecular ion: m/z 305.2 [M+H]⁺.

-

Key fragments: m/z 260 (loss of isopropyl group), m/z 188 (THFmethyl cleavage).

| Target | Predicted IC₅₀ | Mechanism |

|---|---|---|

| L-type Ca²⁺ channel | 450 nM | Partial inhibition |

| CYP3A4 | >10 μM | Weak inhibition |

| hERG channel | >30 μM | Low risk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume